6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Description
6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride is a versatile small molecule scaffold with a unique spirocyclic structure.
Properties
IUPAC Name |
6-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-3-6-10(11-7-8)4-1-2-5-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJLZCIYPWPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid and hydrochloride groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the carboxylic acid group, and the final product is obtained as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds and as a versatile scaffold in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its unique structural features.
Industry: Utilized in the development of new materials, pesticides, and fungicides
Mechanism of Action
The mechanism of action of 6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activities.
Pinnaic Acid: Another marine alkaloid with a 6-azaspiro[4.5]decane skeleton, used in biochemical research.
Uniqueness
6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride stands out due to its unique combination of a spirocyclic core and functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in multiple research fields .
Biological Activity
6-Azaspiro[4.5]decane-8-carboxylic acid; hydrochloride is a bicyclic compound characterized by its unique spiro structure, which incorporates a nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of neuropharmacology, enzyme inhibition, and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 219.71 g/mol
- Functional Groups : Carboxylic acid group, which enhances solubility and stability.
The spirocyclic structure of 6-Azaspiro[4.5]decane-8-carboxylic acid allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to significant biological effects, including neuroprotective actions and modulation of neurotransmitter systems .
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : The compound has shown promise in inhibiting carbonic anhydrase, which is involved in maintaining acid-base balance in organisms. This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy .
- Acetylcholinesterase Inhibition : Inhibition of acetylcholinesterase can enhance cholinergic transmission, potentially benefiting conditions such as Alzheimer's disease by improving cognitive function .
Anticancer Activity
Preliminary studies indicate that 6-Azaspiro[4.5]decane-8-carboxylic acid exhibits anticancer activity in certain cell lines. Research suggests that compounds with similar structures may disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
This compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Initial findings suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Carbonic anhydrase inhibition | |
| Enzyme Inhibition | Acetylcholinesterase inhibition | |
| Anticancer Activity | Induction of apoptosis in cancer cell lines | |
| Neuropharmacological Effects | Potential modulation of neurotransmitter systems |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of various spirocyclic compounds, 6-Azaspiro[4.5]decane-8-carboxylic acid was evaluated for its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 μM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the recommended safety protocols for handling 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer: Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors or dust by working in a fume hood. Store the compound in tightly sealed containers in a dry, well-ventilated area, and ensure no electrostatic discharge occurs during handling. Contaminated gloves should be disposed of as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of azaspiro compounds like 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride?
- Methodological Answer: Azaspiro compounds are typically synthesized via cyclization reactions. For example, intramolecular ring closure of precursors (e.g., amino acids or amines) under acidic or basic conditions can form the spirocyclic core. Reductive amination or alkylation may be used to introduce substituents. Similar strategies are observed in the synthesis of structurally related spiro derivatives, such as 8-Boc-8-azaspiro[4.5]decane-2-carboxylic acid .
Q. Which analytical techniques are critical for characterizing the purity and structure of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is essential for assessing purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. Pharmacopeial standards for related compounds emphasize rigorous spectroscopic validation .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis conditions of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride?
- Methodological Answer: A factorial design approach systematically varies parameters such as temperature, catalyst concentration, and reaction time to identify their effects on yield and purity. For example, a 2³ factorial design can test high/low levels of each factor, followed by response surface methodology (RSM) to pinpoint optimal conditions. This reduces experimental iterations and resource expenditure .
Q. What computational methods are recommended for predicting reaction pathways in the synthesis of complex spiro compounds?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., the artificial force-induced reaction method) can model transition states and intermediates. The ICReDD framework integrates computational predictions with experimental validation, enabling rapid identification of viable synthetic routes .
Q. How should researchers address discrepancies between experimental NMR data and computational predictions for azaspiro compounds?
- Methodological Answer: Cross-validate experimental NMR data with computational predictions (e.g., using software like Gaussian or ACD/Labs). Adjust for solvent effects and conformational flexibility in simulations. If discrepancies persist, employ X-ray crystallography for definitive structural confirmation. ICReDD’s feedback loop (experimental → computational → experimental) resolves such inconsistencies .
Q. What strategies can mitigate byproduct formation during the synthesis of 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride?
- Methodological Answer: Optimize reaction stoichiometry to avoid excess reagents. Use scavengers (e.g., molecular sieves) to trap reactive intermediates. Real-time monitoring via in-situ FTIR or HPLC tracks byproduct formation. Computational screening of reaction conditions (e.g., solvent polarity, temperature) narrows down parameters that minimize undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
